6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes both ethoxy and propan-2-yloxy groups. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pomeranz–Fritsch reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethoxy Groups: Ethylation of the hydroxyl groups at positions 6 and 7 can be performed using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propan-2-yloxy Group: This step involves the reaction of the phenyl ring with isopropyl bromide in the presence of a base to form the propan-2-yloxy substituent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: The ethoxy and propan-2-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, leading to changes in cellular function and gene expression.
Comparison with Similar Compounds
Similar compounds to 6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE include other tetrahydroquinoline derivatives with different substituents. For example:
6,7-Dimethoxy-1,2,3,4-Tetrahydroquinoline: Lacks the ethoxy and propan-2-yloxy groups, resulting in different chemical and biological properties.
6,7-Diethoxy-1,2,3,4-Tetrahydroisoquinoline: Similar structure but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6,7-diethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-5-25-20-11-17-16(15-9-7-8-10-19(15)27-14(3)4)12-22(24)23-18(17)13-21(20)26-6-2/h7-11,13-14,16H,5-6,12H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTCGYLRXKJSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3OC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.